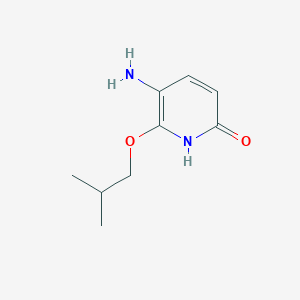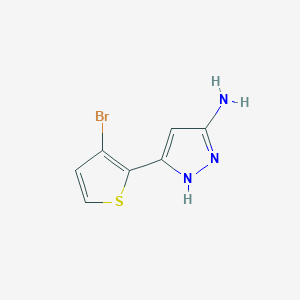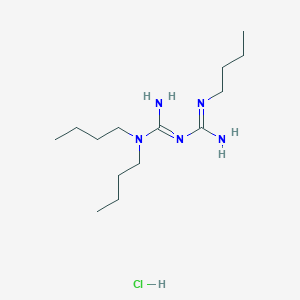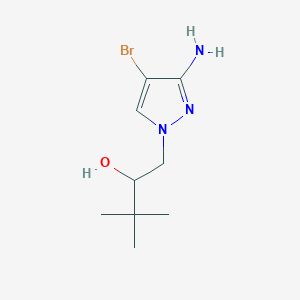
2-(3,4-Difluorophenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Difluorophenyl)butanoic acid is an organic compound with the molecular formula C10H10F2O2 It is a derivative of butanoic acid where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)butanoic acid typically involves the reaction of 3,4-difluorobenzene with butanoic acid derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where 3,4-difluorobenzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of 3,4-difluorocinnamic acid, which can be synthesized from 3,4-difluorobenzaldehyde and malonic acid through a Knoevenagel condensation reaction. The hydrogenation process typically uses palladium on carbon (Pd/C) as a catalyst under high pressure and temperature .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Difluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
2-(3,4-Difluorophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Difluorophenyl)butanoic acid in biological systems involves its interaction with specific molecular targets. The compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Difluorophenylacetic acid
- 3,4-Difluorocinnamic acid
- 3,4-Difluorophenylpropanoic acid
Uniqueness
2-(3,4-Difluorophenyl)butanoic acid is unique due to its specific substitution pattern and the presence of the butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer improved stability, reactivity, and biological activity .
Propiedades
Fórmula molecular |
C10H10F2O2 |
|---|---|
Peso molecular |
200.18 g/mol |
Nombre IUPAC |
2-(3,4-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-2-7(10(13)14)6-3-4-8(11)9(12)5-6/h3-5,7H,2H2,1H3,(H,13,14) |
Clave InChI |
WEIRABQBCOIHLA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=C(C=C1)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15275808.png)
![2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B15275813.png)


![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide](/img/structure/B15275819.png)


![N-[2-(cyclopropylamino)ethyl]methanesulfonamide](/img/structure/B15275829.png)
